

Chemical structure and properties of S-(1,2-Dicarboxyethyl)glutathione.

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An In-depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies for **S-(1,2-Dicarboxyethyl)glutathione** (DCE-GS). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

S-(1,2-Dicarboxyethyl)glutathione is a tripeptide derivative of glutathione (GSH), formed by the addition of a dicarboxyethyl group to the sulfur atom of the cysteine residue.

Chemical Structure:

Physicochemical Properties



Property	Value	Reference
IUPAC Name	2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioicacid	[1]
Molecular Formula	C14H21N3O10S	[1]
Molecular Weight	423.40 g/mol	[1]
CAS Number	1115-52-2	[1]
Exact Mass	423.09476505 Da	[1]
m/z	422.0874	[2]

Biological Properties and Activities

S-(1,2-Dicarboxyethyl)glutathione is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens of rats, as well as in yeast.[3][4][5] It exhibits a range of biological activities, making it a molecule of interest for further research.

Anti-inflammatory and Anti-anaphylactic Effects:

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic properties in in vivo studies.[5]

- Anti-inflammatory Activity: Intravenous injection of DCE-GS (3 mg/kg) in rats prior to carrageenan administration resulted in a 30% prevention of conjunctival edema formation.[5]
- Anti-anaphylactic Activity: In a rat model of passive cutaneous anaphylaxis using an antibody against chicken egg albumin, injection of DCE-GS (30 mg/kg) prior to antigen administration inhibited color deposition by up to 43%.[5]

Inhibition of Histamine Release:







In vitro studies have shown that DCE-GS can inhibit the release of histamine from rat mast cells induced by compound 48/80.[5] A concentration of 1 mmol/L of DCE-GS resulted in up to 96% inhibition of histamine release when added to mast cells before the inducing agent.[5]

Effects on Neutrophil Function:

DCE-GS has been shown to modulate superoxide generation in human neutrophils.[6]

- It enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in a concentration-dependent manner.[6]
- Conversely, it markedly suppresses arachidonic acid-induced superoxide generation.[6]
- DCE-GS also enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils, an effect that is suppressed by the tyrosine kinase inhibitor genistein.[6]

Inhibition of Platelet Aggregation:

Some evidence suggests that **S-(1,2-Dicarboxyethyl)glutathione** can inhibit blood coagulation and platelet aggregation.

Tissue Distribution:

The concentration of DCE-GS varies across different tissues in rats, as determined by HPLC. [7][8]



Tissue	Concentration (nmol/g tissue)	
Lens	119	
Liver	71.6	
Heart	27.4	
Spleen	Not Detected	
Kidney	Not Detected	
Cerebrum	Not Detected	
Cerebellum	Not Detected	

In rabbit lens and liver, the concentrations were found to be 219.9 \pm 29.1 nmol/g and 44.0 \pm 13.5 nmol/g, respectively.[9]

Enzymatic Synthesis

S-(1,2-Dicarboxyethyl)glutathione is synthesized enzymatically from L-malate and glutathione (GSH).[7][8] The enzyme responsible for this condensation has been partially purified and characterized from both rat liver and baker's yeast.[7][8][10]

Enzyme Properties:

Property	Rat Liver Enzyme	Baker's Yeast Enzyme
Molecular Mass	53 kDa (monomeric)	49 kDa (monomeric)
Substrates	GSH and L-malate	GSH and L-malate
Km for GSH	2.3 mM (at 37°C)	1.4 mM
Km for L-malate	4.0 mM (at 37°C)	2.2 mM
Optimal pH	Not specified	7.5

The enzyme from rat liver does not utilize substrates characteristic of previously identified glutathione S-transferases, and it shows no fumarase activity.[7][8]



Experimental Protocols

The following are representative protocols for key experiments related to **S-(1,2- Dicarboxyethyl)glutathione**, based on methodologies described in the cited literature.

4.1. Determination of S-(1,2-Dicarboxyethyl)glutathione by HPLC

This protocol is a representative method for the quantification of DCE-GS in biological tissues based on the information that HPLC was used for its determination.[7][8]

- Sample Preparation:
 - Homogenize a known weight of tissue in 3 volumes of ice-cold 1 M perchloric acid.
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 - Neutralize the supernatant with 3 M K₂CO₃.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.
 - Filter the supernatant through a 0.22 μm filter before injection.
- HPLC Conditions:
 - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient elution system can be employed. For example, Mobile Phase A:
 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: Start with 100% A, ramp to 20% B over 15 minutes, followed by a wash with 95% B and re-equilibration with 100% A.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 210 nm.
 - Quantification: Use a standard curve prepared with purified S-(1,2-Dicarboxyethyl)glutathione.



4.2. Partial Purification of S-(1,2-Dicarboxyethyl)glutathione Synthetase from Rat Liver

This protocol is a representative method based on the described purification steps for the enzyme from rat liver.[7][8]

- Preparation of Cytosolic Fraction:
 - Homogenize fresh rat liver in 4 volumes of 20 mM Tris-HCl buffer (pH 7.8) containing 0.25
 M sucrose and 1 mM EDTA.
 - Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
 - Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C. The final supernatant is the cytosolic fraction.
- Ammonium Sulfate Fractionation:
 - Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation while stirring at 4°C.
 - After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
 - Increase the ammonium sulfate concentration of the supernatant to 70% saturation.
 - After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
 - Dissolve the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 7.8) and dialyze against the same buffer.
- Chromatography:
 - Phenyl Superose Chromatography: Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate.
 - Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.



- Gel Filtration: Further purify the active fractions by gel filtration on a column (e.g.,
 Sephacryl S-200) equilibrated with 20 mM Tris-HCl buffer (pH 7.8) containing 0.1 M NaCl.
- Enzyme Activity Assay:
 - The reaction mixture (1 ml) should contain 100 mM Tris-HCl (pH 8.0), 10 mM L-malate, 5 mM GSH, and the enzyme fraction.
 - Incubate at 37°C for 30 minutes.
 - Stop the reaction by adding 0.2 ml of 20% trichloroacetic acid.
 - Analyze the formation of DCE-GS by HPLC as described above.

4.3. Mast Cell Histamine Release Assay

This is a representative protocol to assess the inhibitory effect of DCE-GS on histamine release, based on general methods.[3][11]

- Mast Cell Isolation:
 - Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).
 - Purify the mast cells by density gradient centrifugation (e.g., using Percoll).
- Histamine Release Experiment:
 - Wash the purified mast cells and resuspend them in buffer.
 - Pre-incubate the cells with varying concentrations of S-(1,2-Dicarboxyethyl)glutathione for 15 minutes at 37°C.
 - Induce histamine release by adding a secretagogue (e.g., compound 48/80).
 - Incubate for 30 minutes at 37°C.
 - \circ Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.



- · Histamine Quantification:
 - Collect the supernatant for the determination of released histamine.
 - Lyse the cell pellet (e.g., with Triton X-100) to determine the residual histamine.
 - Quantify histamine using a fluorometric assay with o-phthalaldehyde (OPT) or a commercial ELISA kit.
 - Calculate the percentage of histamine release as: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100.

Visualizations

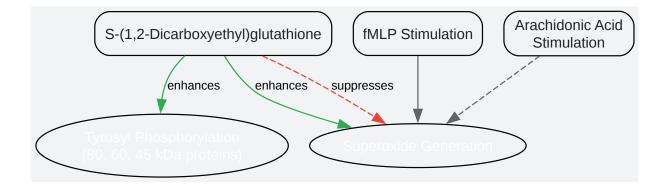
Enzymatic Synthesis of S-(1,2-Dicarboxyethyl)glutathione



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Caption: Enzymatic condensation of Glutathione and L-Malate.

Proposed Cellular Effects of S-(1,2-Dicarboxyethyl)glutathione in Neutrophils





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Caption: Modulation of neutrophil responses by DCE-GS.

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